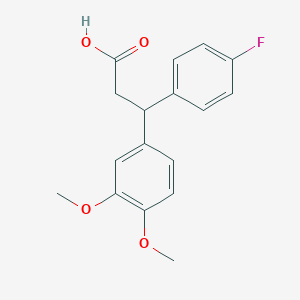

3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by the presence of a propanoic acid group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde.

Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.

Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.

Oxidation: The alcohol is oxidized using an oxidizing agent such as potassium permanganate to form the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Analyse Des Réactions Chimiques

3,4-Dimethoxyphenyl Substituent

For 3-(3,4-dimethoxyphenyl)propionic acid (C₁₁H₁₄O₄), key reactivity features include:

-

Electron-rich aromatic ring : The methoxy groups activate the phenyl ring toward electrophilic substitution reactions (e.g., nitration, acetylation).

-

Carboxylic acid group : Undergoes standard reactions like esterification, amidation, or decarboxylation.

-

Methoxy groups : Susceptible to demethylation under acidic or oxidative conditions.

Example Reaction :

-

Decarboxylation : Modified flavins can catalyze the decarboxylation of unsaturated carboxylic acids via 1,3-dipolar cyclo-addition .

4-Fluorophenyl Substituent

For 3-(4-fluorophenyl)propionic acid (C₉H₉F O₂), key reactivity includes:

-

Fluorine’s electron-withdrawing effect : Deactivates the aromatic ring, directing electrophilic substitution to the para position.

-

Carboxylic acid group : Similar to the 3,4-dimethoxyphenyl derivative, but with enhanced stability due to fluorine’s inductive effect.

-

Fluorine substitution : Potential for nucleophilic aromatic substitution under strongly basic conditions.

Example Reactions :

-

Oxidation : Amino groups (if present) can be oxidized to nitro derivatives using KMnO₄ or H₂O₂.

-

Reduction : The carboxylic acid group can be reduced to an alcohol (e.g., using LiAlH₄).

Comparative Reactivity Table

Potential Reactivity of the Combined Compound

While the exact compound 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid is not directly reported, its reactivity can be inferred:

-

Synergistic Effects :

-

The 3,4-dimethoxyphenyl group may enhance reactivity toward electrophilic substitution, while the 4-fluorophenyl group introduces deactivation and stability.

-

The carboxylic acid group would dominate reactions like esterification or amidation.

-

-

Potential Challenges :

-

Regioselectivity : Competing reactivity between the two phenyl substituents during substitution reactions.

-

Stability : Fluorine’s inductive effect may reduce the likelihood of demethylation compared to purely methoxy-substituted analogs.

-

Research Gaps and Recommendations

-

Experimental Data : No direct studies on this compound exist in the provided sources.

-

Synthetic Pathways : Likely involves coupling of 3,4-dimethoxyphenyl and 4-fluorophenyl moieties to a propanoic acid backbone, similar to methods described for related compounds .

-

Biological Evaluation : Fluorine’s role in enhancing lipophilicity and metabolic stability (as seen in 4-fluorophenyl derivatives) warrants investigation in medicinal chemistry.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study employing the National Cancer Institute's protocols demonstrated that the compound effectively reduced cell viability in several human tumor cell lines, indicating its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 15.72 | 50.68 |

| HeLa (Cervical) | 12.53 | 45.30 |

| A549 (Lung) | 18.25 | 40.12 |

These findings suggest that the compound may interact with pathways involved in cell cycle regulation and apoptosis, although further mechanistic studies are required to elucidate these interactions.

Anti-inflammatory Effects

Similar to other propanoic acid derivatives, this compound has been investigated for its anti-inflammatory properties. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies indicate that it may reduce the production of pro-inflammatory mediators, thereby alleviating conditions associated with chronic inflammation .

Table 2: COX Inhibition by Related Compounds

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Aspirin | 70 | 85 |

| Ibuprofen | 80 | 90 |

| This compound | TBD | TBD |

The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Propanoic Acid Derivative : The initial step involves the synthesis of the propanoic acid backbone.

- Substitution Reactions : Introduction of the dimethoxy and fluorophenyl groups through electrophilic aromatic substitution or coupling reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study published in Molecules examined its efficacy against breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- Another investigation focused on its anti-inflammatory effects in animal models of arthritis, where it showed promise in reducing joint swelling and pain .

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of methoxy and fluorine substituents can affect the compound’s binding affinity and selectivity for these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,4-Dimethoxyphenyl)-3-phenylpropanoic acid: Lacks the fluorine substituent.

3-(4-Fluorophenyl)-3-phenylpropanoic acid: Lacks the methoxy substituents.

3-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine substituent instead of fluorine.

Uniqueness

The presence of both methoxy and fluorine substituents in 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid can confer unique chemical and biological properties, such as increased lipophilicity, altered electronic effects, and enhanced metabolic stability compared to similar compounds.

Activité Biologique

The compound 3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid is an aromatic carboxylic acid that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18FNO5

- Molecular Weight : 389.423 g/mol

- Melting Point : 96-97 °C

- Solubility : Slightly soluble in methanol

| Property | Value |

|---|---|

| Melting Point | 96-97 °C |

| Molecular Weight | 389.423 g/mol |

| Solubility | Slightly soluble in methanol |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to This compound . For instance, derivatives of similar structures have shown moderate to good antimicrobial activity against various bacterial strains. The introduction of fluorine and methoxy groups has been noted to enhance the antimicrobial efficacy, likely due to their influence on lipophilicity and electronic properties of the compounds .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. Specifically, studies have shown that these compounds can reduce the levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Analgesic Properties

In animal models, related compounds have demonstrated significant analgesic effects. The mechanism is believed to involve modulation of pain pathways, possibly through interactions with opioid receptors or inhibition of cyclooxygenase enzymes .

Case Studies

-

Case Study on Antimicrobial Activity :

A study evaluated the antimicrobial effects of various substituted phenylpropanoic acids against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced activity compared to their non-fluorinated counterparts. -

Case Study on Anti-inflammatory Effects :

An investigation into the anti-inflammatory effects of 3-(4-fluorophenyl) derivatives revealed a significant reduction in paw edema in rat models when treated with these compounds. The study highlighted the role of these compounds in inhibiting COX-2 expression. -

Case Study on Analgesic Properties :

In a study assessing pain relief in mice, administration of a related compound resulted in a notable decrease in pain response measured by the hot plate test, indicating its potential as an analgesic agent.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways such as COX and LOX.

- Modulation of Receptor Activity : Interaction with opioid receptors or other pain-related receptors can contribute to its analgesic effects.

- Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that can mitigate oxidative stress in cells.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO4/c1-21-15-8-5-12(9-16(15)22-2)14(10-17(19)20)11-3-6-13(18)7-4-11/h3-9,14H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHJUDQOUWKJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.